Actane

Descripción general

Descripción

Hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine is a viscous yellow liquid. (NTP, 1992)

Aplicaciones Científicas De Investigación

Activación de Superficies Metálicas

Actane: , en su variante This compound™ FL, se utiliza para activar metales coloreados, incluidos artículos de latón que contienen plomo. Sirve como activación catódica para aleaciones difíciles de activar, como acero al cromo y acero al cromo-níquel, así como aceros de alta aleación como bronce y plata alemana .

Aditivo Inhibidor para Ácidos Minerales

This compound™ 4000: es un aditivo inhibidor para ácidos minerales, diseñado para evitar que el hidrógeno se difunda en el material base durante el proceso de grabado. Es particularmente efectivo en grabados con ácido clorhídrico para la eliminación de escamas y óxido del acero de alta resistencia .

Mejora de las Propiedades de Oxidación

This compound™ ST: se utiliza en limpiadores anódicos altamente alcalinos para mejorar las propiedades de oxidación. También se utiliza en el decapado con ácido clorhídrico para eliminar aleaciones de zinc-níquel .

Agente Biocida en Fluidos de Mecanizado de Metales

Grotan: es un biocida de amplio espectro para aplicaciones de fluidos de mecanizado de metales. Extiende la vida útil de los fluidos de mecanizado de metales al controlar la biodeterioración y es efectivo contra una gama de bacterias y hongos .

Potencial de Sensibilización y Evaluación de la Seguridad

Se han explorado los estudios sobre el potencial de Grotan como sensibilizante por contacto y su seguridad. Las investigaciones incluyen la frecuencia de sensibilidad a Grotan BK en Dinamarca y la evaluación de su mutagenicidad mediante la prueba del micronúcleo en ratas.

Anti-corrosión en Recubrimientos para la Fabricación de Papel

El compuesto se utiliza para la protección contra la corrosión de los recubrimientos para la fabricación de papel, soluciones acuosas emulsionadas y suspensiones de almidón. Su efectividad alcanza el nivel de productos extranjeros similares .

Síntesis de Materiales Electroluminiscentes

La investigación sobre la síntesis y aplicación de derivados de triazina, incluido 2,2’,2’'-(1,3,5-triazinane-1,3,5-triyl)triethanol, para dispositivos electroluminiscentes, emisores fosforescentes y materiales de transporte de huecos para células solares de perovskita ha sido extensa .

Componente en Compuestos Explosivos

Los derivados de triazina se utilizan como herbicidas, carcinolíticos y estimulantes del crecimiento. También son bloques de construcción importantes en compuestos explosivos y son de interés como ligandos en complejos con metales de transición .

Mecanismo De Acción

Target of Action

Actane primarily targets the pilosebaceous unit . It is used in high alkaline anodic cleaners to enhance oxidation properties and in hydrochloric acid pickling to strip zinc-nickel alloys .

Mode of Action

This compound interacts with its targets by boosting the pickling action when added to mineral acid . It contains a package of emulsifying surfactants and special inhibitors designed to prevent hydrogen from diffusing into the base material during the etching process .

Biochemical Pathways

It is known that this compound influences thearyl hydrocarbon receptor (AhR) signaling pathway , which mediates the action of environmental factors on the pilosebaceous unit .

Pharmacokinetics

It is known that this compound is a liquid additive and it is often used in hydrochloric acid etches for the removal of scale and rust

Análisis Bioquímico

Biochemical Properties

It is known that Actane interacts with various enzymes, proteins, and other biomolecules in its role as an anti-corrosive agent . The nature of these interactions is largely dependent on the specific biochemical environment in which this compound is used.

Cellular Effects

It is known that this compound has an inhibitory effect on common bacteria in papermaking . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

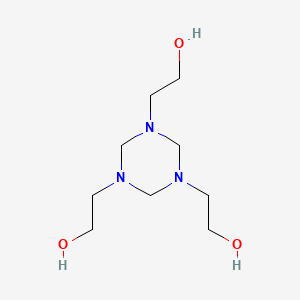

2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h13-15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHGPYXAVBJSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1CCO)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O3 | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025394 | |

| Record name | Triazinetriethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine is a viscous yellow liquid. (NTP, 1992), Liquid, Viscous yellow liquid; [CAMEO] Formulated as liquid concentrates; [Reference #2] | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Grotan BK | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 200 °F | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Grotan BK | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4719-04-4 | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4719-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazinetriethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grotan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triazinetriethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(N-HYDROXYETHYL) HEXAHYDROTRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2JEB22IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of products is Grotan used in?

A1: Grotan is primarily used as a biocide in water-miscible metalworking fluids, also known as "soluble oils," which are used for cooling and lubrication during metalworking processes. [] It prevents bacterial growth that can cause foul odors, metal corrosion, and emulsion breakdown. []

Q2: Are there other applications for Grotan besides metalworking fluids?

A2: While Grotan is primarily known for its use in metalworking fluids, similar formaldehyde-releasing compounds may also be found in cosmetics, hair shampoos, paints, and other industrial products. [, ]

Q3: How stable is Grotan in different formulations?

A3: The stability of Grotan can be affected by factors like pH, temperature, and the presence of other chemicals. [] Specific studies on its stability in various formulations are limited in the provided research papers.

Q4: Is Grotan BK considered a contact sensitizer?

A4: Grotan BK has been identified as a potential contact sensitizer. Studies have shown varying rates of sensitization in exposed workers, highlighting the need for appropriate safety measures when handling the compound. [, , , ]

Q5: What are the potential health effects of exposure to Grotan?

A5: Exposure to Grotan, primarily through skin contact, can cause allergic contact dermatitis in sensitized individuals. [, , , , ] Symptoms may include redness, itching, scaling, and blistering of the skin. [, ]

Q6: Does Grotan BK release formaldehyde, and could this contribute to its allergenic potential?

A6: Yes, Grotan BK can release formaldehyde through hydrolysis. [, ] Formaldehyde is a known allergen and respiratory irritant, and its release from Grotan BK is a significant factor in its sensitization potential. [, , , ]

Q7: How can I minimize the risk of allergic reactions when working with Grotan BK?

A7: Minimize direct skin contact by wearing appropriate personal protective equipment like gloves and safety glasses. [] Ensure adequate ventilation in work areas to reduce inhalation exposure to formaldehyde released from the compound. []

Q8: How is Grotan BK typically detected and quantified?

A8: While specific details on analytical techniques are limited in the provided research, patch testing is a common method to diagnose contact allergy to Grotan BK. [, , , , , ] Gas chromatography coupled with mass spectrometry could be used to quantify Grotan BK and released formaldehyde in various matrices. [, ]

Q9: Does the structure of Grotan BK influence its sensitizing potential?

A9: While specific SAR studies are limited in the provided research, the presence of the hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine structure and its ability to release formaldehyde are key factors contributing to its sensitization potential. [, , ]

Q10: Where can I find further information and resources regarding Grotan and its applications?

A12: Information on Grotan can be found in safety data sheets provided by chemical manufacturers and suppliers. [] Scientific databases like PubMed and Semantic Scholar offer access to research articles related to Grotan and its effects. [] Consulting with experts in occupational health and toxicology can provide further insights and guidance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.